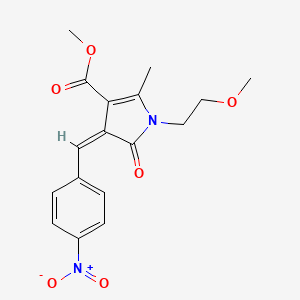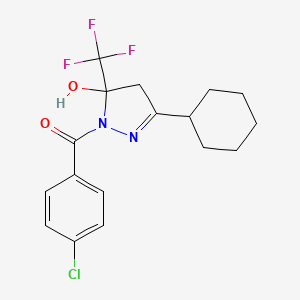
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol, also known as BBIM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BBIM is a hybrid compound that combines the structural features of benzimidazole and naphthalene, which are known to possess biological activities.
作用机制
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is not fully understood. However, it is believed that (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol exerts its biological activities by interfering with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its antifungal and antibacterial activities.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, antifungal, antiviral, and antibacterial activities, (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to possess antioxidant and anti-inflammatory properties. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for drug-drug interactions.
实验室实验的优点和局限性
One of the advantages of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a potentially useful compound for the development of novel therapeutics. Additionally, (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to have relatively low toxicity in vitro, which is a desirable property for a potential drug candidate. However, one limitation of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo. Further studies are needed to determine the pharmacokinetic properties of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol and its potential for clinical use.
未来方向
There are several future directions for the study of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol. One area of research is the development of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol analogs with improved solubility and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol, which may provide insights into the development of novel therapeutics. Finally, further studies are needed to determine the efficacy and safety of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol in vivo, which will be necessary for its eventual clinical use.
合成方法
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol involves the reaction of 1-benzyl-1H-benzimidazole with 1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. The yield of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is typically around 60-70%.
科学研究应用
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, antiviral, and antibacterial activities. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells, and has been found to induce cell death in a dose-dependent manner. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
属性
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c28-24(21-14-8-12-19-11-4-5-13-20(19)21)25-26-22-15-6-7-16-23(22)27(25)17-18-9-2-1-3-10-18/h1-16,24,28H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGWZIMHQJXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)

![N-isopropyl-1'-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5103780.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)
![butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5103782.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
